Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethoxyphenyl)ethanamine

Biocatalysis Chiral amine synthesis Continuous-flow chemistry

1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9), also known as 3,4-dimethoxy-α-methylbenzylamine, is a chiral primary amine belonging to the substituted phenethylamine class. It features a phenyl ring substituted with methoxy groups at the 3- and 4-positions and an α-methyl substituent on the ethanamine side chain, yielding a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 50919-08-9
Cat. No. B1351634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)ethanamine
CAS50919-08-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)OC)N
InChIInChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3
InChIKeyOEPFPKVWOOSTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9) – Procurement-Grade Overview for Research and Synthetic Applications


1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9), also known as 3,4-dimethoxy-α-methylbenzylamine, is a chiral primary amine belonging to the substituted phenethylamine class. It features a phenyl ring substituted with methoxy groups at the 3- and 4-positions and an α-methyl substituent on the ethanamine side chain, yielding a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The compound is supplied as a racemic mixture (typically ≥95% purity as a liquid at ambient temperature) and serves as a versatile chiral building block for the synthesis of bioactive molecules, including carbonic anhydrase inhibitors and GABA_B receptor allosteric modulators [2]. Its α-methyl substitution distinguishes it from the widely studied but pharmacologically weaker 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7), conferring altered metabolic stability, enzyme interaction profiles, and synthetic utility for asymmetric synthesis applications .

Why Generic Phenethylamine Analogs Cannot Substitute for 1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9) in Research and Synthesis


Despite superficial structural similarity within the phenethylamine family, 1-(3,4-dimethoxyphenyl)ethanamine cannot be freely interchanged with its closest analogs—such as 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7), 3,4-dimethoxyamphetamine (3,4-DMA, CAS 120-26-3), or mescaline (CAS 54-04-6)—without fundamentally altering experimental or synthetic outcomes. The α-methyl group present in this compound is absent in DMPEA, directly affecting enzyme recognition: the target compound acts as a monoamine oxidase (MAO) substrate , while DMPEA is documented as an MAO inhibitor [1]. The compound's chirality is essential for asymmetric synthesis applications; its racemic form serves as the entry point for enantioselective kinetic resolution processes achieving enantiomeric excess values exceeding 99% [2], enabling access to single-enantiomer building blocks that are inaccessible from non-chiral analogs like DMPEA. Furthermore, the absence of the N-methyl group (present in 3,4-DMA) preserves the free primary amine functionality required for downstream derivatization in medicinal chemistry campaigns. The quantitative evidence below demonstrates why compound identity—not class membership—determines procurement decisions.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9) Versus Closest Analogs


Enantioselective Kinetic Resolution: First Transaminase-Based Access to Both Enantiomers with >99% ee

The racemic target compound (rac-1d) undergoes kinetic resolution via immobilized whole-cell transaminase biocatalysts, providing both enantiomers in high enantiomeric excess—a capability not demonstrated for the non-chiral analog DMPEA. Using (R)-selective AtR-TA biocatalyst in continuous-flow mode at 60 μL min⁻¹ and 7.5 mM substrate, (S)-1d was obtained with 99.2% ee at 53.5% conversion. With (S)-selective ArS-TA, (R)-1d was produced with 99.1% ee and a space-time yield of 115 mg cm⁻³ day⁻¹, demonstrating >2 days of stable operation [1]. In contrast, DMPEA (CAS 120-20-7) lacks the α-methyl chiral center and therefore cannot participate in such enantioselective transformations, precluding its use as a chiral building block.

Biocatalysis Chiral amine synthesis Continuous-flow chemistry

MAO Interaction Profile: Substrate Behavior Versus Inhibitor Activity in DMPEA

The target compound functions as a substrate for monoamine oxidase (MAO), undergoing oxidative deamination to yield the corresponding aldehyde, ammonia, and hydrogen peroxide . In contrast, the close analog DMPEA (lacking the α-methyl group) acts as an inhibitor of MAO, blocking the deamination of both tyramine and tryptamine in rat brain homogenate assays [1]. This functional inversion—from substrate to inhibitor—arises solely from the presence or absence of the α-methyl substituent. The β-hydroxylated derivatives of DMPEA were also tested and found to lack MAO inhibitory activity entirely, further highlighting the sensitivity of enzyme interaction to subtle structural variation within this compound class [1].

Monoamine oxidase Neuropharmacology Metabolic stability

Lipophilicity and Ionization: Computed logP and pKa Differentiation from DMPEA and Mescaline

The target compound exhibits an ACD/LogP of 1.17 and a predicted pKa of 9.18 ± 0.10 . While DMPEA shares the same molecular formula (C₁₀H₁₅NO₂) and molecular weight (181.23 g/mol), the α-methyl substitution alters the spatial orientation of the amine group and its hydrogen-bonding capacity, resulting in distinct chromatographic behavior and differential lipophilicity contributions in medicinal chemistry contexts. For comparison, mescaline (3,4,5-trimethoxyphenethylamine, CAS 54-04-6) carries an additional methoxy group, increasing its logP and altering its receptor-binding profile: mescaline exhibits 5-HT₂A receptor Ki values of 360 nM (agonist radioligand) and 5,500 nM (antagonist radioligand), while DMPEA shows weak serotonin receptor affinity with a Kd of approximately 4,365 nM in rat fundus [1]. The target compound's intermediate logP of 1.17 positions it between these analogs for passive membrane permeability considerations.

Physicochemical profiling Drug-likeness ADME prediction

Serotonin Receptor Affinity: Class-Level Positioning Relative to Mescaline and DMPEA

Direct receptor binding data for the racemic target compound 1-(3,4-dimethoxyphenyl)ethanamine are absent from major public databases (ChEMBL, BindingDB, PDSP Ki Database) as of the search date. However, class-level inference from structurally adjacent analogs establishes a clear affinity gradient. Mescaline (3,4,5-trimethoxy) binds to human 5-HT₂A receptors with Ki = 360 nM (agonist radioligand) and elicits psychedelic effects in humans at 178–256 mg oral doses [1]. DMPEA (3,4-dimethoxy, no α-methyl) shows weak serotonin receptor affinity (Kd = 4,365 nM) and is reportedly inactive in humans at doses up to 1,000 mg orally [2]. The target compound, bearing 3,4-dimethoxy substitution with an α-methyl group but lacking the N-methyl of 3,4-DMA, is predicted to occupy an intermediate affinity position. 3,4-DMA (CAS 120-26-3) itself exhibits 5-HT₂A Ki values in the low nanomolar range (5.1–14 nM) in BindingDB [3], consistent with its known psychedelic potency. This steep SAR gradient—spanning four orders of magnitude across minor structural changes—demonstrates that receptor engagement cannot be assumed from class membership alone.

Serotonin receptor pharmacology 5-HT₂A binding Psychedelic analog research

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dimethoxyphenyl)ethanamine (CAS 50919-08-9)


Enantioselective Synthesis of Chiral Amine Drug Intermediates via Continuous-Flow Biocatalysis

This compound is uniquely suited as a feedstock for continuous-flow transaminase-catalyzed kinetic resolution to produce enantiopure (R)- or (S)-1-(3,4-dimethoxyphenyl)ethan-1-amine with enantiomeric excess exceeding 99% [1]. The demonstrated space-time yield of 115 mg cm⁻³ day⁻¹ for (R)-1d and 42.2 mg cm⁻³ day⁻¹ for (S)-1d, combined with biocatalyst stability exceeding 48 hours of continuous operation, enables scalable manufacturing of chiral building blocks for drug candidates including carbonic anhydrase inhibitors and GABA_B receptor allosteric modulators [1]. This scenario has no equivalent for the achiral analog DMPEA.

Structure-Activity Relationship (SAR) Studies of Phenethylamine–Monoamine Oxidase Interactions

The target compound's documented behavior as an MAO substrate—contrasting with the MAO inhibitory activity of DMPEA—makes it an essential tool compound for dissecting the structural determinants of MAO substrate recognition versus inhibition within the phenethylamine scaffold [2]. Direct comparative studies using both compounds under identical assay conditions can map the contribution of the α-methyl group to the enzyme interaction mode, informing the design of MAO-targeted therapeutics.

Reference Standard for 5-HT₂A Receptor SAR in the 3,4-Dimethoxyphenethylamine Series

With no publicly available receptor binding data for the target compound, it occupies a critical gap in the 5-HT₂A affinity gradient spanning DMPEA (Kd ≈ 4,400 nM), mescaline (Ki = 360 nM), and 3,4-DMA (Ki ≈ 10 nM) [3]. Procurement and pharmacological characterization of this compound will complete the SAR matrix for the 3,4-dimethoxy series, enabling precise determination of how the α-methyl group—in the absence of N-methylation—modulates serotonin receptor engagement.

Medicinal Chemistry Building Block for CNS-Targeted Compound Libraries

With a computed logP of 1.17 and pKa of 9.18, the compound resides within the favorable physicochemical space for CNS drug candidates (logP 1–3, pKa 7–10 for basic amines) . Its free primary amine enables diverse derivatization (acylation, reductive amination, sulfonamide formation), while the 3,4-dimethoxyphenyl motif provides a privileged scaffold for dopamine and serotonin receptor-targeted library synthesis. The racemic form offers a cost-effective entry point, with the option for subsequent chiral resolution as demonstrated in the literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.